molecular formula C26H32O2 B12692741 2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) CAS No. 93920-18-4

2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol)

Katalognummer: B12692741
CAS-Nummer: 93920-18-4
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: AJYZDMPJXLEGMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is an organic compound with the molecular formula C26H32O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core and two xylenol groups. This compound is used in various industrial and scientific applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The xylenol groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tricyclodecane dimethanol dimethacrylate
  • Octahydro-4,7-methano-1H-indene derivatives

Uniqueness

2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Eigenschaften

CAS-Nummer

93920-18-4

Molekularformel

C26H32O2

Molekulargewicht

376.5 g/mol

IUPAC-Name

2-[3-(2-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-4,6-dimethylphenol

InChI

InChI=1S/C26H32O2/c1-13-7-15(3)25(27)21(9-13)20-12-19-17-5-6-18(11-17)23(19)24(20)22-10-14(2)8-16(4)26(22)28/h7-10,17-20,23-24,27-28H,5-6,11-12H2,1-4H3

InChI-Schlüssel

AJYZDMPJXLEGMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C2CC3C4CCC(C4)C3C2C5=CC(=CC(=C5O)C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.